molecular formula C15H28O B14881095 2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol

2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol

Cat. No.: B14881095
M. Wt: 224.38 g/mol
InChI Key: LDLIVNZJDVTKMM-YOTCDVOTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core, which is derived from a suitable precursor such as camphene.

    Functional Group Introduction:

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, the reactions can be performed in batch reactors or continuous flow systems.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary alcohols.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

2-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors in biological systems to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

2-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1-butanol can be compared with other similar compounds, such as:

    Camphor: A bicyclic ketone with a similar core structure but different functional groups.

    Menthol: A cyclic alcohol with a similar molecular weight and functional group but different structural arrangement.

    Borneol: Another bicyclic alcohol with a similar structure but different stereochemistry.

These comparisons highlight the uniqueness of 2-Methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[31

Properties

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

2-methyl-1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]butan-1-ol

InChI

InChI=1S/C15H28O/c1-6-9(2)14(16)12-7-11-8-13(10(12)3)15(11,4)5/h9-14,16H,6-8H2,1-5H3/t9?,10-,11+,12+,13+,14?/m0/s1

InChI Key

LDLIVNZJDVTKMM-YOTCDVOTSA-N

Isomeric SMILES

CCC(C)C([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)O

Canonical SMILES

CCC(C)C(C1CC2CC(C1C)C2(C)C)O

Origin of Product

United States

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